

Toxicological Profile of Aluminum Lactate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Aluminum lactate

Cat. No.: B044824

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Executive Summary

This technical guide provides a comprehensive overview of the current toxicological knowledge of **aluminum lactate**. **Aluminum lactate**, the aluminum salt of lactic acid, is utilized in various industrial and consumer products. Understanding its toxicological profile is crucial for risk assessment and ensuring safe handling and use. This document synthesizes available data on acute, developmental, and genotoxic effects, and discusses potential mechanisms of toxicity. While data specific to **aluminum lactate** for all toxicological endpoints are not exhaustive, this guide supplements findings with relevant information on other aluminum compounds where applicable, clearly noting these instances. All quantitative data are presented in tabular format for clarity, and key experimental methodologies are detailed based on established OECD guidelines. Visual representations of pertinent biological pathways are provided to facilitate understanding of the toxicological mechanisms.

Chemical and Physical Properties

Aluminum lactate is the product of the reaction of aluminum with lactic acid. Its chemical and physical characteristics are pertinent to its toxicological behavior, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value
Chemical Formula	C ₉ H ₁₅ AlO ₉
Molecular Weight	294.19 g/mol
Appearance	White to off-white powder
Solubility	Soluble in water

Toxicokinetics

The toxicokinetics of aluminum compounds are complex and are significantly influenced by the chemical form and the presence of dietary ligands. The lactate anion is known to enhance the gastrointestinal absorption of aluminum compared to less soluble forms like aluminum hydroxide.[1]

- Absorption: Oral bioavailability of aluminum is generally low but is increased in the presence of organic acids such as lactate and citrate.[2] Once absorbed, aluminum is distributed throughout the body.
- Distribution: Aluminum binds to transferrin in the plasma and is distributed to various tissues, with the highest concentrations typically found in bone, liver, and brain.[2]
- Metabolism: Aluminum is not metabolized in the body.
- Excretion: The primary route of excretion for absorbed aluminum is via the kidneys.[3]

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance.

Oral Toxicity

An acute oral toxicity study in rats has established a median lethal dose (LD50).

Table 1: Acute Oral Toxicity of **Aluminum Lactate**

Species	Route	Parameter	Value	Reference
Rat	Oral	LD50	> 2000 mg/kg bw	[4]

Experimental Protocol: Acute Oral Toxicity (Presumed OECD 423)

- Species: Albino rats, typically nulliparous and non-pregnant females.
- Administration: The test substance is administered orally by gavage.
- Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg or 2000 mg/kg. Depending on the outcome (mortality or morbidity), the dose for the next step is adjusted.
- Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
- Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

Dermal and Eye Irritation

Aluminum lactate is classified as a skin and eye irritant.

Table 2: Dermal and Eye Irritation of **Aluminum Lactate**

Test	Species	Result	Reference
Skin Irritation	Rabbit	Irritant	[4]
Eye Irritation	Rabbit	Irritant	[4]

Experimental Protocol: Acute Dermal Irritation (Presumed OECD 404)

- Species: Albino rabbits.
- Administration: 0.5 g of the test substance is applied to a small area of shaved skin under a semi-occlusive dressing.
- Exposure: The exposure duration is typically 4 hours.

- Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
- Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Experimental Protocol: Acute Eye Irritation (Presumed OECD 405)

- Species: Albino rabbits.
- Administration: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.
- Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.
- Scoring: The ocular lesions are scored according to a standardized grading system.

Repeated Dose Toxicity

Data on the subchronic and chronic toxicity of **aluminum lactate** are limited. Studies on other aluminum compounds can provide some insight into potential target organs.

Subchronic Toxicity

No specific subchronic oral toxicity studies on **aluminum lactate** were identified. General findings from studies with other aluminum salts suggest that at high doses, effects on the nervous system, bone, and hematopoietic system may occur.

Experimental Protocol: Subchronic Oral Toxicity (Presumed OECD 408)

- Species: Typically rats.
- Duration: 90 days.
- Administration: The test substance is administered daily in the diet or by gavage.
- Dosage: At least three dose levels and a control group are used.

- Endpoints: Clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of major organs and tissues.

Chronic Toxicity and Carcinogenicity

No chronic toxicity or carcinogenicity studies specifically on **aluminum lactate** were found. The International Agency for Research on Cancer (IARC) has classified aluminum production as "carcinogenic to humans" (Group 1), but this is primarily related to occupational exposures to fumes and dusts in the production process and not to aluminum itself.^[5]

Experimental Protocol: Chronic Toxicity/Carcinogenicity (Presumed OECD 452/451)

- Species: Typically rats or mice.
- Duration: 18-24 months for mice, 24-30 months for rats.
- Administration: The test substance is administered in the diet or drinking water.
- Dosage: At least three dose levels and a control group.
- Endpoints: Similar to subchronic studies, with a primary focus on the incidence and types of tumors.

Genotoxicity

The genotoxicity of aluminum compounds has been investigated in various in vitro and in vivo systems with mixed results. Data specific to **aluminum lactate** is sparse.

Table 3: Genotoxicity of Aluminum Compounds (General)

Assay	Test System	Result
Bacterial Reverse Mutation (Ames)	<i>S. typhimurium</i> , <i>E. coli</i>	Generally Negative
In vitro Chromosomal Aberration	Mammalian cells	Some positive findings
In vivo Micronucleus	Rodent bone marrow	Mixed results

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

- **Test System:** Histidine-requiring strains of *Salmonella typhimurium* and a tryptophan-requiring strain of *Escherichia coli*.
- **Methodology:** The test substance, with and without metabolic activation (S9 mix), is incubated with the bacterial strains. The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted.
- **Interpretation:** A significant, dose-related increase in the number of revertant colonies indicates a positive result.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

- **Test System:** Mammalian cell lines (e.g., CHO, V79) or primary lymphocytes.
- **Methodology:** Cells are exposed to the test substance with and without metabolic activation. After treatment, cells are cultured to allow for cell division and then harvested. The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is determined.
- **Interpretation:** A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Reproductive and Developmental Toxicity

Aluminum lactate has been shown to have effects on development, particularly neurodevelopment, in animal studies.

Table 4: Developmental Neurotoxicity of **Aluminum Lactate** in Mice

Parameter	Value	Species	Exposure	Effects	Reference
NOAEL	26 mg Al/kg/day	Mouse	Gestation Day 1 through Lactation Day 21	Alterations in motor function and cognitive performance in offspring	[6]
LOAEL	130 mg Al/kg/day	Mouse	Gestation Day 1 through Lactation Day 21	Alterations in motor function and cognitive performance in offspring	[6]
TDL ₀	6,270 mg/kg	Mouse	Gestation Day 6-15 (oral)	Embryo and/or fetal toxicity	[7]

Experimental Protocol: Developmental Neurotoxicity Study (Presumed OECD 426)

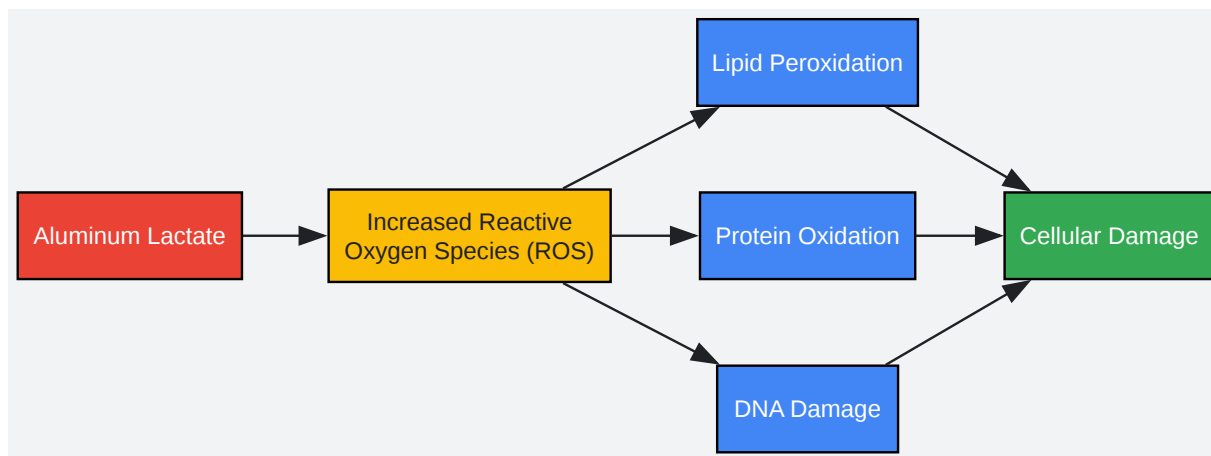
- Species: Rats or mice.
- Exposure: Dams are exposed to the test substance during gestation and lactation.
- Endpoints in Offspring: Viability, growth, physical and reflex development, motor activity, sensory function, and learning and memory are assessed at various postnatal ages.
- Neuropathology: Brain weight and histopathological examination of the central and peripheral nervous system are conducted.

Mechanisms of Toxicity

The neurotoxicity of aluminum is a primary concern. The proposed mechanisms are complex and multifactorial, with oxidative stress and apoptosis playing central roles.

Oxidative Stress

Aluminum is a pro-oxidant, inducing the production of reactive oxygen species (ROS) and leading to lipid peroxidation, protein oxidation, and DNA damage.[8]

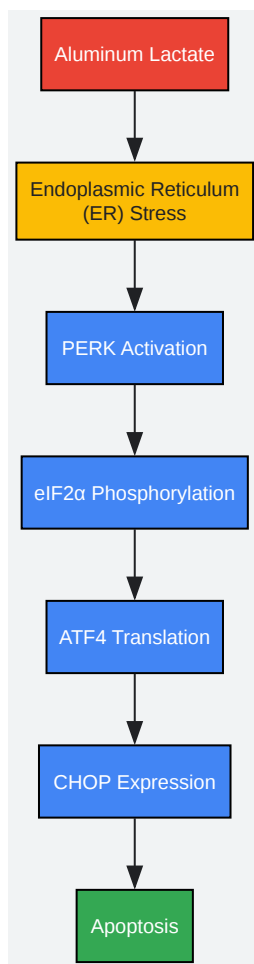


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Caption: Aluminum-induced oxidative stress pathway.

Apoptosis

Aluminum has been shown to induce apoptosis (programmed cell death) in neuronal cells through various signaling pathways, including the PERK/eIF2 α pathway, which is related to endoplasmic reticulum (ER) stress.



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Caption: ER stress-mediated apoptosis by aluminum.

Conclusion

The available data indicates that **aluminum lactate** has a low order of acute oral toxicity but is an irritant to the skin and eyes. The primary toxicological concern is developmental neurotoxicity, as demonstrated in mice studies. While specific data on repeated-dose toxicity and carcinogenicity for **aluminum lactate** are lacking, the known neurotoxic potential of aluminum warrants caution with chronic exposure. The genotoxic potential of **aluminum lactate** remains to be fully elucidated. The mechanisms of aluminum toxicity are complex, with oxidative stress and apoptosis being key events. Further research is needed to fill the existing data gaps for a more complete risk assessment of **aluminum lactate**.

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